molecular formula C16H15N7O4S B10957727 ethyl 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

ethyl 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10957727
M. Wt: 401.4 g/mol
InChI Key: KDIMACCWECLIFD-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound that features a unique combination of pyrazole, thieno, triazolo, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or triazolo rings .

Scientific Research Applications

Ethyl 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Properties

Molecular Formula

C16H15N7O4S

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 4-(2,5-dimethyl-4-nitropyrazol-3-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C16H15N7O4S/c1-5-27-16(24)12-7(2)9-14-18-13(20-22(14)6-17-15(9)28-12)11-10(23(25)26)8(3)19-21(11)4/h6H,5H2,1-4H3

InChI Key

KDIMACCWECLIFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=C(C(=NN4C)C)[N+](=O)[O-])C

Origin of Product

United States

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